

# A Researcher's Guide to Methyl 4-(methylamino)benzoate: Sourcing, Comparison, and Application

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## Compound of Interest

Compound Name: Methyl 4-(methylamino)benzoate

Cat. No.: B031879

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For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical step that dictates the trajectory of a research project. **Methyl 4-(methylamino)benzoate**, a substituted aniline derivative, is a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of where to obtain a Certificate of Analysis (COA) for this compound, compares it with a primary alternative, and provides detailed experimental protocols for its use.

## Locating a Certificate of Analysis (COA)

A Certificate of Analysis is crucial for verifying the identity, purity, and quality of a chemical reagent. For **Methyl 4-(methylamino)benzoate** (CAS No: 18358-63-9), researchers can typically obtain a COA directly from the supplier's website. Reputable chemical suppliers provide lot-specific COAs that detail the results of their quality control testing.

Leading suppliers where a COA for **Methyl 4-(methylamino)benzoate** can be found include:

- Thermo Scientific Chemicals (formerly Alfa Aesar): COAs are available for download from their product pages.[\[1\]](#)[\[2\]](#)
- Sigma-Aldrich (AldrichCPR): Provides access to Certificates of Analysis and Certificates of Origin through their online documentation portal.[\[3\]](#)
- Biosynth: Offers a "CoA Search" feature on their website for specific batches.[\[4\]](#)

- Matrix Scientific: A sample COA is available for viewing on their website, with lot-specific documents provided upon purchase.[\[5\]](#)
- Pharmaffiliates: Researchers can enquire for a sample COA and Material Safety Data Sheet (MSDS).[\[6\]](#)
- BLD Pharm: The company website includes a "COA Inquiry" service for its products.[\[7\]](#)

When sourcing this chemical, it is imperative to review the COA to ensure the purity meets the requirements of the intended experiment, as impurities can significantly impact reaction outcomes and biological testing results.

## Comparison with a Key Alternative: Methyl 4-aminobenzoate

In the realm of medicinal chemistry, **Methyl 4-(methylanino)benzoate** is often used as a scaffold or building block. Its closest and most common alternative is its parent compound, Methyl 4-aminobenzoate. The primary structural difference is the presence of a methyl group on the nitrogen atom in **Methyl 4-(methylanino)benzoate**. This seemingly minor modification can influence the compound's physicochemical properties and reactivity.

## Physicochemical Properties Comparison

The N-methyl group slightly increases the molecular weight and lipophilicity (as indicated by the calculated LogP) of the molecule. This can affect its solubility in different solvents and potentially influence the pharmacokinetic properties of downstream compounds in drug discovery.

Property	Methyl 4-(methylamino)benzoate	Methyl 4-aminobenzoate
CAS Number	18358-63-9[3]	619-45-4[8]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> [3]	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> [8]
Molecular Weight	165.19 g/mol [3]	151.16 g/mol [8]
Melting Point	94 °C[4]	110-111 °C
Calculated LogP	1.80 (approx.)	1.39 (approx.)
Appearance	White to off-white solid	White solid

Note: LogP values are estimations and can vary based on the calculation method.

## Performance and Reactivity Comparison

While direct head-to-head quantitative studies are sparse in the literature, the structural differences allow for well-grounded inferences on their comparative performance in common synthetic reactions, such as N-acylation.

- Nucleophilicity:** The N-methyl group is electron-donating, which generally increases the electron density on the nitrogen atom. This makes the secondary amine of **Methyl 4-(methylamino)benzoate** more nucleophilic than the primary amine of Methyl 4-aminobenzoate. This could lead to faster reaction rates in nucleophilic substitution or addition reactions.
- Steric Hindrance:** Conversely, the methyl group introduces steric bulk around the nitrogen atom. In reactions with sterically demanding electrophiles, this can hinder the approach of the reagent and may lead to slower reaction rates or lower yields compared to the less hindered primary amine of Methyl 4-aminobenzoate.
- Product Characteristics:** Acylation of Methyl 4-aminobenzoate results in a secondary amide with an N-H bond, which can act as a hydrogen bond donor. In contrast, acylation of **Methyl 4-(methylamino)benzoate** yields a tertiary amide, which lacks a hydrogen bond-donating proton. This difference is significant in drug design, as the ability to form hydrogen bonds is a key factor in molecular recognition and binding to biological targets.

## Experimental Protocols

The following is a detailed methodology for a representative N-acylation reaction, a common application for these building blocks in the synthesis of bioactive molecules like kinase inhibitors.

### General Protocol for N-Acylation with an Acyl Chloride

This procedure is applicable to both **Methyl 4-(methylamino)benzoate** and its primary amine analog, with minor adjustments potentially needed for reaction time based on reactivity.

Materials:

- **Methyl 4-(methylamino)benzoate** or Methyl 4-aminobenzoate (1.0 eq)
- Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (1.2 eq)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and ice bath

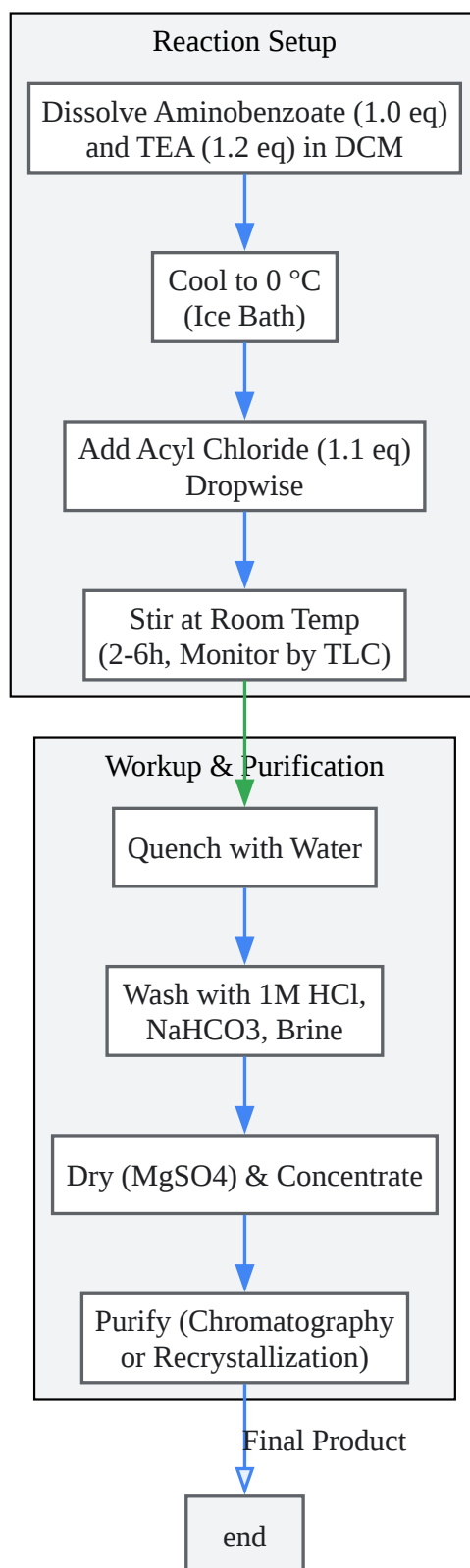
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Methyl 4-(methylamino)benzoate** (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HCl byproduct.
- Cool the reaction mixture to 0 °C using an ice bath.

- Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by adding deionized water.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated product.

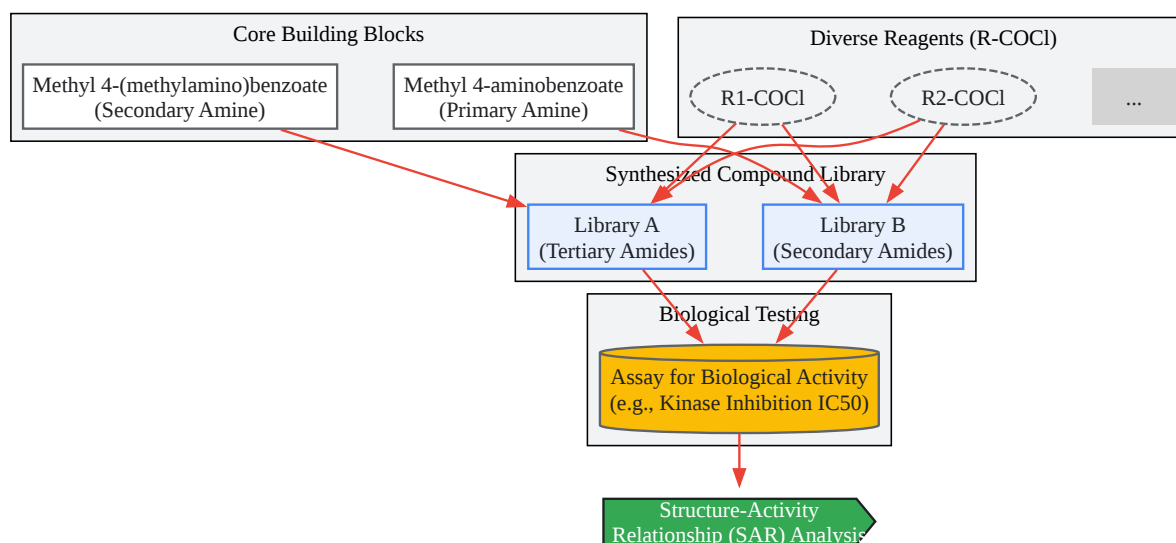
## Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and the logical use of these building blocks in drug discovery.



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Caption: Experimental workflow for N-acylation of an aminobenzoate ester.



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Caption: Logical workflow for building block application in SAR studies.

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